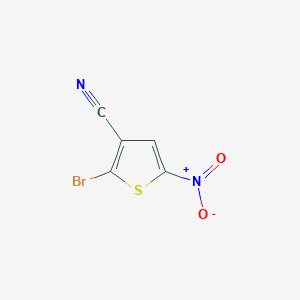

2-Bromo-5-nitrothiophene-3-carbonitrile

Description

Contemporary Significance of Thiophene (B33073) Derivatives in Heterocyclic Synthesis and Applications

Thiophene and its derivatives stand as a cornerstone in the field of heterocyclic chemistry, possessing a unique combination of aromaticity and reactivity that makes them invaluable building blocks for a wide array of functional molecules. wikipedia.orgresearchgate.net The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net This has led to its incorporation into numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. wikipedia.orgresearchgate.net

Beyond medicine, thiophene derivatives are integral to materials science, where their electronic properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and corrosion inhibitors. researchgate.net Their capacity to undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, makes them versatile intermediates in organic synthesis, allowing for the construction of complex molecular architectures. thieme-connect.com

Overview of Halogenated and Nitrated Thiophene Scaffolds in Chemical Research

The introduction of halogen and nitro groups onto the thiophene scaffold dramatically influences its chemical properties and reactivity, opening new avenues for synthetic transformations. Halogenation and nitration are fundamental electrophilic substitution reactions for thiophenes. thieme-connect.com The sulfur atom in the ring activates the 2- and 5-positions, making these sites particularly susceptible to substitution.

Halogenated thiophenes, such as bromothiophenes, are crucial precursors in cross-coupling reactions like the Suzuki and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted thiophenes. sciforum.net The bromine atom serves as an excellent leaving group in these transformations.

Nitrated thiophenes are highly activated systems. The strong electron-withdrawing nature of the nitro group deactivates the thiophene ring towards further electrophilic substitution but significantly activates it for nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (often a halogen) on the ring. This reactivity is a powerful tool for introducing a variety of functional groups. For instance, 2-bromo-5-nitrothiophene (B82342) is a common starting material for synthesizing more complex derivatives by leveraging the reactivity of both the bromo and nitro substituents. sciforum.net

Foundational Structural Features and Chemical Relevance of 2-Bromo-5-nitrothiophene-3-carbonitrile

While extensive, dedicated research on this compound is not widely present in published literature, its chemical relevance can be inferred from its constituent parts. The molecule is a polysubstituted thiophene featuring three distinct functional groups, each imparting specific electronic and reactive properties to the heterocyclic core.

Structure: The molecule consists of a central thiophene ring. A bromine atom is attached at the C2 position, a carbonitrile group (-C≡N) at the C3 position, and a nitro group (-NO₂) at the C5 position.

Electronic Effects: All three substituents are electron-withdrawing. The nitro and carbonitrile groups are particularly potent in this regard, significantly reducing the electron density of the thiophene ring. This deactivation makes the ring less susceptible to electrophilic attack than unsubstituted thiophene.

Chemical Reactivity: The combination of these groups creates a highly functionalized and reactive scaffold. The bromine atom at the C2 position is an ideal handle for metal-catalyzed cross-coupling reactions. The strong activation provided by the nitro group at C5 facilitates nucleophilic aromatic substitution, potentially allowing for the displacement of the C2-bromine. The carbonitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group.

The specific arrangement of these groups suggests a molecule designed as a versatile building block for synthesizing more complex, target-oriented molecules in medicinal and materials chemistry.

Table 1: Physicochemical Properties of Related Thiophene Scaffolds This table presents data for structurally related compounds to provide context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-5-nitrothiophene | 13195-50-1 | C₄H₂BrNO₂S | 208.03 | 43-48 sigmaaldrich.comthermofisher.com |

| 5-Bromothiophene-2-carbonitrile | 2160-62-5 | C₅H₂BrNS | 188.05 | 44-46 |

| 5-Nitrothiophene-2-carbonitrile | 16689-02-4 | C₅H₂N₂O₂S | 154.15 | 108-110 |

| Thiophene-3-carbonitrile | 1641-09-4 | C₅H₃NS | 109.15 | 34-37 |

Note: Data sourced from various chemical suppliers and databases. The data for 5-Bromothiophene-2-carbonitrile, 5-Nitrothiophene-2-carbonitrile, and Thiophene-3-carbonitrile is provided for comparative purposes.

Historical Context and Evolution of Research on Substituted Thiophenecarbonitriles

The synthesis of substituted thiophenes has been a subject of chemical research for over a century, with several named reactions forming the foundation of modern thiophene chemistry. The development of methods to produce thiophenecarbonitriles, particularly aminothiophenecarbonitriles, has been a significant area of focus due to their utility as synthetic intermediates.

One of the most pivotal developments was the Gewald aminothiophene synthesis , first reported by Karl Gewald in 1966. wikipedia.org This versatile, one-pot, three-component reaction involves the condensation of a carbonyl compound, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. thieme-connect.comwikipedia.org This method provides direct access to polysubstituted 2-aminothiophenes, many of which bear a cyano group at the 3-position, and it remains one of the most efficient and widely used routes to this class of compounds. researchgate.nettandfonline.com

Another classical method, the Fiesselmann thiophene synthesis , developed in the 1950s, also contributes to the synthesis of functionalized thiophenes. wikipedia.org While originally used to create hydroxy-thiophenecarboxylic acid derivatives, variations of this reaction using nitrile-containing substrates can yield aminothiophenes, further expanding the toolkit for creating substituted thiophenecarbonitriles. wikipedia.orgwikiwand.com

Early research often focused on fundamental reactivity and synthesis. Over time, the focus has shifted towards creating increasingly complex and functionally diverse thiophenecarbonitrile derivatives for specific applications, particularly in drug discovery and materials science, where they serve as key structural motifs. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJRLAIVGNGKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50853563 | |

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-42-4 | |

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo 5 Nitrothiophene 3 Carbonitrile and Its Analogues

Direct Synthesis Approaches and Optimization of Reaction Conditions

Direct synthesis approaches aim to construct the thiophene (B33073) ring with all the desired substituents in a single or a few sequential steps. These methods are often favored for their efficiency and atom economy.

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. The Gewald reaction is a cornerstone in thiophene synthesis and offers a viable route to polysubstituted 2-aminothiophenes, which can be precursors to the target molecule. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

For the synthesis of a precursor to 2-bromo-5-nitrothiophene-3-carbonitrile, a modified Gewald reaction could be envisioned. While a direct synthesis of the target compound is not explicitly detailed in the literature, a plausible one-pot approach could involve a brominated carbonyl compound, a nitro-containing active methylene (B1212753) nitrile, and a sulfur source. The optimization of such a reaction would involve screening of bases, solvents, and reaction temperatures to maximize the yield and minimize side products. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Gewald reactions and could be a valuable tool for optimization. mdpi.com

| Parameter | Variation | Rationale |

| Base | Morpholine, Triethylamine, Sodium Ethoxide | To catalyze the initial Knoevenagel condensation |

| Solvent | Ethanol (B145695), DMF, Dioxane | To ensure solubility of reactants and facilitate heat transfer |

| Sulfur Source | Elemental Sulfur | Classical reagent for Gewald reaction |

| Temperature | Room Temperature to Reflux | To control reaction rate and selectivity |

Catalytic systems play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater selectivity. While specific catalysts for the direct synthesis of this compound are not widely reported, related syntheses of substituted thiophenes utilize various catalysts. For instance, L-proline has been used to catalyze the three-component synthesis of functionalized 2-aminothiophenes. organic-chemistry.org

In a potential synthesis, a catalyst could be employed to facilitate the cyclization step. Metal catalysts, such as those based on palladium or copper, are often used in cross-coupling reactions to form C-C or C-S bonds, which could be part of a convergent synthesis strategy. For example, a palladium catalyst could be used to couple a brominated precursor with a cyanide source.

Precursor Synthesis and Step-Economic Transformations

This approach involves the synthesis of a thiophene core with some of the required functional groups, followed by further modifications. This multi-step approach often allows for better control over the final structure.

The synthesis of appropriately substituted precursors is a critical first step. 2-Bromo-5-nitrothiophene (B82342) is a known compound and a logical starting point. sigmaaldrich.com It can be prepared from thiophene through a sequence of bromination and nitration. The regioselectivity of these electrophilic substitution reactions is key.

Another potential precursor is a d-ibromo-nitrothiophene, such as 2,3-dibromo-5-nitrothiophene. The synthesis of such compounds can be challenging due to the directing effects of the substituents. The reactivity of various bromo-nitro-thiophenes with nucleophiles has been studied, providing insight into their chemical behavior. rsc.org An alternative route to a key intermediate could involve a Sandmeyer-type reaction. For example, a 3-amino-2-bromo-5-nitrothiophene could be diazotized and subsequently treated with a cyanide source to install the carbonitrile group. The synthesis of the amino precursor could potentially be achieved through the reduction of a corresponding dinitro compound or amination of a dihalo precursor. The synthesis of 2-amino-5-nitrobenzotrifluoride (B89659) from 2-chloro-5-nitrobenzotrifluoride (B146372) via ammonolysis, followed by a Sandmeyer-type reaction to introduce a bromine atom, provides a precedent for such transformations in related aromatic systems. google.com

| Precursor | Synthetic Route | Key Considerations |

| 2-Bromo-5-nitrothiophene | Bromination followed by nitration of thiophene | Control of regioselectivity |

| 2,3-Dibromo-5-nitrothiophene | Multi-step synthesis from a suitable thiophene derivative | Management of multiple directing groups |

| 3-Amino-2-bromo-5-nitrothiophene | Reduction of a dinitro precursor or amination of a dihalo precursor | Chemoselective reduction or amination |

A common strategy for introducing a nitrile group is through the dehydration of a primary amide. Therefore, the synthesis of 2-bromo-5-nitrothiophene-3-carboxamide (B14630514) would be a key step. This amide could be prepared from the corresponding carboxylic acid or ester. The synthesis of 5-nitrothiophene-2-carboxylic acid from the corresponding aldehyde is a known transformation, suggesting that a similar oxidation could be applied to a 3-formyl-2-bromo-5-nitrothiophene precursor. chemicalbook.com

Once the carboxamide is obtained, it can be dehydrated to the carbonitrile. A common reagent for this transformation is phosphorus oxychloride (POCl₃). For instance, 5-bromo-3-phenylbenzo[b]thiophene-2-carboxamide has been successfully converted to the corresponding carbonitrile by refluxing with phosphorus oxychloride. prepchem.com This provides a strong indication that a similar method would be effective for the synthesis of this compound from its carboxamide precursor.

Derivatization and Functionalization Strategies of the Thiophene Core

The presence of three distinct functional groups—bromo, nitro, and cyano—on the thiophene ring of this compound offers numerous possibilities for further derivatization. The reactivity of each group can be selectively exploited to generate a library of novel compounds.

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although the presence of the electron-withdrawing nitro and cyano groups can influence its reactivity. Studies on the kinetics of reactions of various bromo-nitro-thiophenes with nucleophiles have shown that the position of the substituents significantly affects the rate of substitution. rsc.org The bromine atom can also serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of a wide range of carbon-based substituents.

The nitro group at the 5-position can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. chemicalbook.com This amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization followed by Sandmeyer reactions to introduce other functionalities.

The carbonitrile group at the 3-position can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a carboxamide, respectively. acs.orgnih.gov It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

Selective Bromination and Nitration Protocols

The construction of the this compound framework hinges on the sequential and regioselective introduction of the bromo, nitro, and cyano groups. The order of these reaction steps is critical due to the directing effects of the substituents. A plausible synthetic pathway begins with a monosubstituted thiophene, such as 3-cyanothiophene.

The thiophene ring is inherently electron-rich and prone to electrophilic substitution, primarily at the C2 and C5 positions. However, the presence of electron-withdrawing groups (EWGs) like nitrile (-CN) and nitro (-NO₂) deactivates the ring towards electrophilic attack and directs incoming electrophiles.

A logical synthetic sequence is outlined below:

Nitration of 3-Cyanothiophene: The synthesis can commence with 3-cyanothiophene. The cyano group is a deactivating meta-director. In the context of the thiophene ring, this directs the incoming electrophile away from the adjacent C2 and C4 positions and towards the C5 position. Therefore, electrophilic nitration of 3-cyanothiophene using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) is expected to yield 3-cyano-5-nitrothiophene. Mild nitration reagents, such as nitrocyclohexadienones, can be employed to enhance selectivity and minimize the formation of oxidative byproducts or poly-nitrated compounds. nih.gov

Bromination of 3-Cyano-5-nitrothiophene: The subsequent step is the selective bromination of the 3-cyano-5-nitrothiophene intermediate. In this intermediate, both the cyano and nitro groups are deactivating. The C4 position is strongly deactivated by the adjacent nitro group. The sulfur atom, despite the deactivating groups, still preferentially activates the α-positions (C2 and C5). Since the C5 position is already functionalized, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid is anticipated to occur selectively at the C2 position, affording the target molecule, this compound.

An alternative, though potentially more complex, route could start with the nitration of 2-bromothiophene (B119243) to form 2-bromo-5-nitrothiophene. sigmaaldrich.com The subsequent introduction of the carbonitrile group at the C3 position would then be required, a step that presents significant regiochemical challenges.

Table 1: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Cyanothiophene | HNO₃/H₂SO₄ | 3-Cyano-5-nitrothiophene |

| 2 | 3-Cyano-5-nitrothiophene | N-Bromosuccinimide (NBS), CCl₄, reflux | This compound |

Introduction of the Carbonitrile Group via Cyano-Transfer Reactions

The introduction of a nitrile functional group onto an aromatic ring, known as cyanation, is a pivotal transformation in organic synthesis. Several methods exist, with the choice depending on the available starting material and desired reaction conditions.

Cyano-dehalogenation (Substitution of Halogen): A primary strategy for introducing a cyano group is through the substitution of a halogen atom, typically bromine or iodine, on the aromatic ring. This approach would be relevant for a synthetic pathway that generates a bromo-nitro-thiophene precursor first. For instance, if a synthetic route yielded 2,5-dibromo-3-nitrothiophene, one of the bromine atoms could be selectively replaced by a nitrile.

Rosenmund-von Braun Reaction: This classic method involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like pyridine (B92270) or DMF. While effective, the reaction often requires harsh conditions and can present challenges in product purification.

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer milder and more efficient alternatives. These methods use a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source to convert aryl halides or triflates to aryl nitriles. Common, and less toxic, cyanide sources include potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). These catalytic methods generally exhibit high functional group tolerance and provide good to excellent yields under more benign conditions.

Other Methods: While less direct for the target molecule, other methods for nitrile synthesis exist. The Sandmeyer reaction allows for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate. Additionally, the dehydration of a primary amide (R-CONH₂) using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a common route to nitriles. These methods would require the synthesis of the corresponding amino or amido-substituted thiophene precursor.

Table 2: Common Cyano-Transfer Reactions for Aryl Halides

| Reaction Name | Cyanide Source | Catalyst/Reagent | Typical Conditions |

| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | Stoichiometric CuCN | High temperature (150-200°C), polar solvent (e.g., Pyridine, DMF) |

| Palladium-Catalyzed Cyanation | Zinc Cyanide (Zn(CN)₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 80-120°C, aprotic solvent (e.g., DMF, DMAc) |

| Palladium-Catalyzed Cyanation | Potassium Ferricyanide (K₄[Fe(CN)₆]) | Pd(II) catalyst (e.g., Pd(OAc)₂) | ~120-140°C, base (e.g., Na₂CO₃), solvent (e.g., DMAc) |

Green Chemistry Principles and Sustainable Synthetic Routes for Thiophene Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiophenes to reduce environmental impact and enhance sustainability. Research has focused on developing routes that minimize waste, avoid hazardous solvents, and utilize renewable resources. acs.org

Solvent-Free and Aqueous Medium Reactions

A major focus of green synthetic chemistry is the replacement of volatile and often toxic organic solvents. For thiophene synthesis, significant progress has been made in developing reactions that proceed in environmentally benign media or in the absence of a solvent altogether.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The Gewald reaction, a multicomponent reaction that is one of the most versatile methods for preparing 2-aminothiophenes, has been successfully adapted to aqueous conditions. tandfonline.comtandfonline.com Often assisted by ultrasound irradiation, these reactions can proceed efficiently in water, simplifying workup procedures and avoiding hazardous organic solvents. tandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. Microwave-assisted, solvent-free Suzuki couplings have been developed for creating thiophene oligomers, offering a rapid and environmentally friendly methodology. researchgate.net Mechanochemical methods, using techniques like ball milling, also provide a solvent-free pathway for synthesizing porous thiophene polymers via oxidative polymerization, resulting in materials with high surface areas. tandfonline.com

Table 3: Green Reaction Conditions for Thiophene Analogue Synthesis

| Green Approach | Reaction Type | Key Features | Advantages |

| Aqueous Medium | Gewald Reaction | Use of water as solvent, often with ultrasound or microwave assistance. tandfonline.com | Eliminates volatile organic compounds (VOCs), simplifies workup, enhances safety. |

| Solvent-Free | Suzuki Coupling | Microwave irradiation, solid supports (e.g., alumina). researchgate.net | Rapid reaction times, high efficiency, reduced waste. |

| Solvent-Free | Oxidative Polymerization | Mechanochemistry (ball milling). tandfonline.com | No solvent required, scalable, produces materials with unique properties. |

| Green Solvents | C-H Arylation | Deep Eutectic Solvents (DES) or industrial wastewater. nih.gov | Use of biodegradable, low-toxicity solvents or repurposing of waste streams. |

Renewable Feedstock Utilization in Thiophene Synthesis

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. Traditionally, the building blocks for fine chemicals like thiophenes are derived from petrochemicals. However, recent research has demonstrated viable pathways to synthesize thiophenes from biomass.

Lignocellulosic biomass is a plentiful and renewable source of carbon. sciforum.net One of the key platform chemicals that can be derived from biomass is levulinic acid (or its ester, methyl levulinate). tandfonline.com Researchers have developed methods to convert these bio-derived molecules into thiophene derivatives. A notable process involves the reaction of methyl levulinate with elemental sulfur, a cheap and abundant byproduct of the fossil fuel industry. tandfonline.com This multi-step reaction provides a pathway to thiophene diesters, representing a significant step towards a truly sustainable method for producing S-heterocyclic compounds that does not rely on unsustainable reagents like Lawesson's reagent. tandfonline.com The ability to create functionalized thiophenes from cellulose-derived platforms opens a new, greener chapter in the synthesis of these important chemical motifs. sciforum.net

Detailed Exploration of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Nitrothiophene 3 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 2-bromo-5-nitrothiophene-3-carbonitrile is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and cyano groups. This activation facilitates the displacement of the bromide ion, a good leaving group, in nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of the Bromine Substituent under Nucleophilic Attack

The bromine atom at the C2 position of this compound is the primary site for nucleophilic substitution. A diverse array of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide. These reactions typically proceed under mild conditions, highlighting the high reactivity of the substrate. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 2-amino-5-nitrothiophene-3-carbonitriles. Similarly, treatment with sodium methoxide (B1231860) results in the formation of 2-methoxy-5-nitrothiophene-3-carbonitrile.

The general reaction scheme for the nucleophilic substitution of this compound can be represented as follows:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

| Amine | R2NH | 2-(Dialkylamino)-5-nitrothiophene-3-carbonitrile |

| Alkoxide | NaOR | 2-Alkoxy-5-nitrothiophene-3-carbonitrile |

| Thiolate | NaSR | 2-(Alkylthio)-5-nitrothiophene-3-carbonitrile |

Influence of the Nitro Group on Ring Activation for Nucleophilic Processes

The nitro group at the C5 position plays a crucial role in activating the thiophene ring for nucleophilic aromatic substitution. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, thereby stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction. This stabilization significantly lowers the activation energy of the reaction, making the substitution process more favorable. The electron density is particularly reduced at the C2 and C4 positions. The location of the nitro group para to the bromine substituent is optimal for this activation, as it allows for direct resonance stabilization of the negative charge developed during the nucleophilic attack.

Electrophilic Reactions and Positional Selectivity on the Thiophene Nucleus

While the electron-deficient nature of the this compound ring makes it generally deactivated towards electrophilic aromatic substitution, such reactions can be forced under specific conditions, although they are less common than nucleophilic substitutions.

Directed Electrophilic Aromatic Substitution Studies

Due to the strong deactivating effects of the nitro and cyano groups, electrophilic aromatic substitution on this compound is challenging. Any potential electrophilic attack would be directed to the only available position on the thiophene ring, C4. However, the deactivating influence of the adjacent nitro and bromo groups makes this position highly electron-deficient and thus unreactive towards most electrophiles. Specific studies on electrophilic substitution on this particular compound are not widely reported in the literature, as the focus has been on its utility in nucleophilic and cross-coupling reactions.

Regiocontrol in Functionalization of the Nitrile Group

The nitrile group in this compound can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an aminomethyl group. The regiocontrol in these functionalizations is inherent to the position of the nitrile group itself and does not typically involve substitution on the thiophene ring. The challenge in these transformations often lies in achieving selectivity without affecting the other reactive sites on the molecule, particularly the C-Br bond.

Advanced Cross-Coupling Reactions Involving the Bromo-Thiophene System

The carbon-bromine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex thiophene derivatives.

Commonly employed cross-coupling reactions include Suzuki, Stille, Heck, and Sonogashira couplings. In a Suzuki coupling, for example, the bromo-thiophene can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C2 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki Coupling | R-B(OH)2 | Pd catalyst, Base | 2-Aryl/Alkyl-5-nitrothiophene-3-carbonitrile |

| Stille Coupling | R-Sn(Alkyl)3 | Pd catalyst | 2-Aryl/Alkyl-5-nitrothiophene-3-carbonitrile |

| Heck Reaction | Alkene | Pd catalyst, Base | 2-Alkenyl-5-nitrothiophene-3-carbonitrile |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-5-nitrothiophene-3-carbonitrile |

These cross-coupling reactions provide a versatile platform for the elaboration of the this compound scaffold, enabling the synthesis of a wide range of functionalized thiophenes with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and substrates like this compound are well-suited for these transformations due to the reactive C-Br bond. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govillinois.edu For this compound, a Suzuki reaction with an arylboronic acid would yield a 2-aryl-5-nitrothiophene-3-carbonitrile derivative. The reaction is tolerant of a wide range of functional groups and generally proceeds under ordinary conditions. nih.gov The choice of catalyst, such as Pd(PPh₃)₄, and base, like K₃PO₄ or Ba(OH)₂, is crucial for achieving high yields. nih.govresearchgate.net The reactivity of the C-Br bond is enhanced by the electron-deficient nature of the thiophene ring, making it susceptible to the initial oxidative addition step in the catalytic cycle. illinois.edu Studies on similar substrates, like 2,5-dibromo-3-hexylthiophene, demonstrate that Suzuki couplings can be performed regioselectively, targeting one bromo position over another. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene, such as an acrylate, would introduce a vinyl group at the 2-position of the thiophene ring. organic-chemistry.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands. wikipedia.org The mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. libretexts.org The presence of electron-withdrawing groups on the aryl halide is known to facilitate the reaction. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would produce a 2-alkynyl-5-nitrothiophene-3-carbonitrile. These reactions are often run under mild, anaerobic conditions. organic-chemistry.orgmdpi.com The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the bromo-substituted thiophene an excellent substrate. wikipedia.org Research on the Sonogashira reaction of the analogous 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has shown successful synthesis of 2-ethynyl-5-nitropyridines, indicating a similar reactivity pattern can be expected for the thiophene counterpart. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Thiophene Analogs This table is illustrative, based on reactions with similar brominated thiophene or pyridine (B92270) substrates.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki | 2,5-dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| Suzuki | 2-bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% | nih.gov |

| Heck | Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | - | - | High | organic-chemistry.org |

| Sonogashira | 2-bromo-5-nitropyridine | Terminal Alkyne | Pd Catalyst, CuI | Amine | - | Good | researchgate.net |

| Sonogashira | 2,3-dibromothiophene | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | - | Variable | researchgate.net |

Alternative Transition Metal Catalysis for C-C, C-N, and C-O Bond Formation

While palladium is the most common catalyst, other transition metals can also facilitate cross-coupling reactions, sometimes offering different reactivity or cost-effectiveness.

Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for C-N bond formation. For instance, copper-catalyzed amination reactions have been successfully applied to electron-rich halopyridines. researchgate.net These methods can be advantageous due to the lower cost of copper compared to palladium. A copper-catalyzed reaction between this compound and an amine or amide could provide a route to 2-amino-5-nitrothiophene-3-carbonitrile derivatives. researchgate.net

Nickel-Catalyzed Reactions: Nickel complexes are also known to catalyze cross-coupling reactions. Although more commonly associated with the reduction of nitro groups in some systems, nickel catalysts can be employed for C-C bond formation. jsynthchem.com The Negishi reaction, which couples an organohalide with an organozinc reagent, can be catalyzed by nickel or palladium. In a comparative study on 2,2'-dibromo-5,5'-bithiophene, the Suzuki reaction (Pd-catalyzed) gave a higher yield than the Negishi reaction, but the latter remains a viable alternative. researchgate.net

Transformations of the Nitro and Carbonitrile Functional Groups

The nitro and carbonitrile groups are not merely activating substituents; they are also valuable functional handles for further molecular elaboration. sci-hub.se

Reduction Chemistry of the Nitro Group to Amine or Other Functionalities

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to amines, which are key building blocks. sci-hub.st

Reduction to Amines: The nitro group of this compound can be reduced to a primary amine (5-amino-2-bromothiophene-3-carbonitrile) using various methods. wikipedia.org

Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. sci-hub.stwikipedia.org A significant challenge in this specific molecule is the potential for simultaneous hydrodebromination (loss of the bromine atom). To avoid this, specialized catalysts, such as sulfided platinum, can be used to achieve chemoselective reduction of the nitro group in the presence of aryl halides. sci-hub.st

Metal-Based Reductions: Reagents like iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are classic choices for nitro group reduction and are often highly chemoselective, leaving the bromo and cyano groups intact. wikipedia.org More recently, systems like NaBH₄ in the presence of transition metal complexes such as Ni(PPh₃)₄ have been shown to effectively reduce nitroaromatics to amines. jsynthchem.com

Reduction to Other Functionalities: Under controlled conditions, the nitro group can be partially reduced to other functionalities.

Hydroxylamines: Reduction using reagents like zinc dust in aqueous ammonium (B1175870) chloride or with diborane (B8814927) can yield the corresponding hydroxylamine. wikipedia.org

Oximes: Metal salts such as tin(II) chloride or chromium(II) chloride can be used to reduce nitro compounds to oximes. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Target Functional Group | Reagent/System | Key Features | Reference |

|---|---|---|---|

| Amine | H₂, Pd/C or Raney Ni | Common, efficient. Risk of dehalogenation. | sci-hub.stwikipedia.org |

| Amine | Fe / Acid (e.g., AcOH, HCl) | Classic, highly chemoselective. | wikipedia.org |

| Amine | SnCl₂ / HCl | Good chemoselectivity. | wikipedia.org |

| Amine | NaBH₄ / Ni(PPh₃)₄ | Modern system, selective for nitro group over carbonyls. | jsynthchem.com |

| Hydroxylamine | Zn / NH₄Cl | Partial reduction. | wikipedia.org |

Hydrolysis and Other Derivatizations of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile precursor to carboxylic acids, amides, and amines. libretexts.org

Hydrolysis to Carboxylic Acid: The carbonitrile group can be hydrolyzed to a carboxylic acid (2-bromo-5-nitrothiophene-3-carboxylic acid) under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., H₂SO₄) and water, the nitrile is first protonated, which increases its electrophilicity. Water then attacks the carbon, leading to an amide intermediate after tautomerization. Further hydrolysis of the amide yields the carboxylic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In basic conditions (e.g., NaOH in water), the hydroxide (B78521) ion directly attacks the nitrile carbon. Protonation by water forms an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to form a carboxylate salt, which is protonated upon acidic workup to give the carboxylic acid. libretexts.orgchemistrysteps.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

Reduction to Amine: The carbonitrile can be reduced to a primary amine, yielding (3-(aminomethyl)-2-bromo-5-nitrothiophen). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The mechanism involves the nucleophilic addition of hydride ions to the carbon of the C≡N triple bond.

Reduction to Aldehyde: Using a less reactive hydride reagent like diisobutylaluminum hydride (DIBALH) can achieve partial reduction of the nitrile to an imine, which upon acidic workup, hydrolyzes to an aldehyde (2-bromo-5-nitrothiophene-3-carbaldehyde). libretexts.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic studies provide crucial insights into reaction rates and the factors that influence them, helping to map out the mechanistic pathway.

Kinetic investigations have been performed on the nucleophilic aromatic substitution (SNAr) reactions of 2-bromo-3-X-5-nitrothiophenes, where X is a variable substituent including CN, with various primary and secondary amines. rsc.orgresearchgate.net These studies, conducted in benzene, measured the reaction rates as a function of nucleophile concentration. rsc.org

For most of the amines studied, the reaction rate was not significantly affected by an increase in amine concentration. This observation indicates that the rate-determining step of the reaction is the initial formation of the Meisenheimer intermediate (the adduct between the thiophene and the amine). rsc.orgresearchgate.net

However, when this compound (X = CN) reacts with primary amines like n-butylamine and benzylamine, the reaction was found to be base-catalyzed. rsc.org This means that a second molecule of the amine acts as a base to assist in the removal of a proton in the transition state. Detailed analysis of the kinetic data suggested that this base catalysis occurs during the first step of the reaction pathway (formation of the intermediate), rather than facilitating the breakdown of the intermediate. rsc.org

Table 3: Kinetic Data for the Reaction of 2-Bromo-3-cyano-5-nitrothiophene with Amines Data extracted from studies on SNAr reactions in benzene.

| Nucleophile | Kinetic Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Secondary Amines (e.g., Piperidine, Morpholine) | Rate is largely independent of amine concentration. | Rate-determining step is the formation of the Meisenheimer intermediate. | rsc.orgresearchgate.net |

| Primary Amines (e.g., Benzylamine, n-Butylamine) | Reaction shows base catalysis by the amine. | Catalysis occurs in the first step of the reaction pathway (intermediate formation). | rsc.org |

In Depth Computational and Theoretical Chemistry Investigations of 2 Bromo 5 Nitrothiophene 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for analyzing the electronic structure of molecules like 2-Bromo-5-nitrothiophene-3-carbonitrile. nih.gov These calculations provide fundamental insights into the molecule's geometry, stability, and the distribution of electrons.

Optimization of Molecular Geometry and Conformational Landscape

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The thiophene (B33073) ring is expected to be largely planar, but slight puckering can occur. nih.gov The orientation of the nitro group relative to the ring is a key conformational variable. Due to potential steric hindrance between the substituents, the molecule is expected to have a single, stable planar or near-planar conformation.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual calculations for the specific compound.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Br | ~1.85 Å |

| Bond Length | C5-N(O2) | ~1.45 Å |

| Bond Length | C3-C(N) | ~1.44 Å |

| Bond Length | C-N (cyano) | ~1.16 Å |

| Bond Angle | C3-C2-Br | ~125° |

| Bond Angle | C4-C5-N(O2) | ~128° |

Analysis of Atomic Charges and Electrostatic Potential Maps

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the electron distribution across the molecule. The highly electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the carbon and sulfur atoms of the thiophene ring would exhibit more varied or partial positive charges.

A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. For this compound, the MEP would likely show strong negative potential (red/yellow) around the nitro group and the cyano nitrogen, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atom on the thiophene ring, highlighting sites for potential nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species.

HOMO-LUMO Energy Gap and Chemical Hardness/Softness Evaluation

The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

From these energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): S = 1 / (2η). Soft molecules are more reactive.

Electrophilicity and Nucleophilicity Indices for Predicting Reactivity

The electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is a key indicator of a molecule's ability to act as an electrophile.

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2).

The presence of strong electron-withdrawing groups like the nitro (-NO2) and cyano (-CN) groups on the thiophene ring would suggest that this compound has a significant electrophilic character.

Table 2: Hypothetical FMO Energies and Reactivity Descriptors (Note: This data is illustrative and not based on actual calculations for the specific compound.)

| Parameter | Predicted Value (eV) |

|---|---|

| E_HOMO | -7.5 |

| E_LUMO | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Chemical Hardness (η) | 2.25 |

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the conformational stability of this compound over time at a given temperature. These simulations would track the atomic movements, confirming the stability of the optimized geometry and exploring any accessible conformational states. Furthermore, by performing simulations in different solvent environments (e.g., in water or an organic solvent), one could analyze how solvent molecules interact with the compound and influence its conformation and stability.

Behavior in Different Solvation Environments

Currently, there are no specific published data detailing the behavior of this compound in different solvation environments. Computational studies on analogous molecules, such as substituted nitrothiophenes, often employ implicit and explicit solvation models to predict how the solvent polarity and specific solvent-solute interactions affect the molecule's conformation, electronic properties, and reactivity. Such analyses for this compound would be crucial in understanding its behavior in various chemical and biological media.

Intramolecular Interactions and Rotational Barriers

A computational analysis of the intramolecular interactions and rotational barriers of this compound would reveal the conformational preferences of the nitro and cyano groups. The rotation around the C-NO2 and C-CN bonds is expected to have a defined energy profile, with certain conformations being more stable due to the interplay of steric and electronic effects. While studies on other substituted thiophenes have determined such rotational barriers, specific values for this compound are not available.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

The reactivity of this compound in various chemical transformations is a key area where computational chemistry could provide profound insights.

Potential Energy Surface Scans for Reaction Pathways

Potential energy surface (PES) scans are instrumental in mapping out the energy landscape of a chemical reaction, identifying intermediates and transition states. For this compound, PES scans could elucidate mechanisms of nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the cyano group. However, no such computational studies have been published for this specific molecule.

Characterization of Transition States and Activation Energies

The identification and characterization of transition states are fundamental to understanding reaction kinetics. By calculating the activation energies for potential reaction pathways, computational chemists can predict the feasibility and rate of various transformations. For instance, a study on the closely related 2-bromo-5-nitrothiazole (B146120) explored dissociation pathways upon electron attachment, providing reaction energies and transition state energies for different fragmentation channels. Similar detailed analyses for this compound are yet to be undertaken.

In Silico Prediction of Molecular Interactions and Binding Modes for Derivative Structures

Given the prevalence of thiophene derivatives in medicinal chemistry, in silico predictions of how derivatives of this compound might interact with biological targets would be of significant interest. Molecular docking and molecular dynamics simulations are powerful tools for predicting binding affinities and modes of interaction with proteins and other biomolecules. While such studies have been conducted for other functionalized thiophenes, a dedicated in silico investigation of derivatives of this compound is not present in the current body of scientific literature.

Diverse Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-5-nitrothiophene-3-carbonitrile as a Pivotal Building Block in Complex Molecule Synthesis

The unique combination of a nucleophilic displacement-susceptible bromine atom, an electron-withdrawing nitro group, and a versatile cyano group allows for a multitude of chemical transformations. This makes the compound an ideal starting point for constructing intricate molecular frameworks.

Fused heterocyclic systems containing the thiophene (B33073) ring, such as thienopyridines and thienopyrimidines, are prominent scaffolds in medicinal chemistry and materials science. yu.edu.joekb.eg Thienopyridines, for instance, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.net Similarly, thienopyrimidines are valued for their potential as anticancer, antiviral, and anti-inflammatory agents. ekb.egnih.gov

The synthesis of these fused systems often relies on the cyclocondensation of appropriately substituted aminothiophenes. While direct synthesis from this compound is a plausible pathway, a common strategy involves the preliminary conversion of the nitro group to an amino group. The resulting 2-amino-5-bromothiophene-3-carbonitrile (B13665410) would be an excellent precursor for various cyclization reactions. For example, reaction with active methylene (B1212753) compounds can lead to the formation of a pyridine (B92270) ring fused to the thiophene core, yielding thieno[2,3-b]pyridines. researchgate.netmdpi.com

Furthermore, the cyano group can participate in cyclization reactions to form a pyrimidine (B1678525) ring. The reaction of 2-aminothiophene-3-carbonitriles with reagents like formamide, formic acid, or isothiocyanates is a well-established method for constructing the thieno[2,3-d]pyrimidine (B153573) system. yu.edu.joekb.eg The bromine atom on the thiophene ring can be retained for subsequent functionalization, for instance, through cross-coupling reactions like the Suzuki reaction to introduce aryl or heteroaryl groups. nih.gov

| Starting Thiophene Derivative | Reagents | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 2-aminothiophene-3-carbonitrile derivatives | Ethyl cyanoacetate, Ethyl acetoacetate | Thieno[3,2-b]pyridines | yu.edu.jo |

| 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | Methylisothiocyanate | Thieno[2,3-d]pyrimidines | ekb.eg |

| 2-aminothiophenes | Dicarbonyl compounds | Thieno[2,3-b]pyridines | researchgate.net |

| 7-chloro-2-iodo-thieno[3,2-b]pyridine | Suzuki coupling reagents | Functionalized Thienopyridines | researchgate.net |

Polycyclic aromatic compounds (PAHs) that include a thiophene ring are of interest for their unique electronic properties and potential applications in materials science. The synthesis of these larger, fused systems can be achieved through various cyclization strategies where a functionalized thiophene serves as a key building block.

One such approach is the Bradsher reaction, which involves the acid-catalyzed cyclodehydration of a suitable biaryl precursor to form a new aromatic ring. researchgate.net A derivative of this compound could be elaborated into a substrate for a Bradsher-type cyclization to construct naphtho[2,3-b]thiophene (B1219671) or other related polycyclic systems. researchgate.net The functional groups on the thiophene ring offer handles for creating the necessary biaryl linkage. For instance, the bromine atom can be utilized in cross-coupling reactions to connect the thiophene to another aromatic ring system, setting the stage for the final cyclization step. Synthetic strategies often aim to build these complex molecules through sequential steps including alkylation, cyclodehydration, and aromatization. researchgate.netfrontiersin.org

Design and Synthesis of Functionalized Thiophenes for Organic Electronics

Functionalized thiophenes are cornerstones of organic electronics, forming the basis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. The electronic properties of the thiophene ring can be precisely tuned by the introduction of electron-withdrawing or electron-donating substituents.

This compound is an excellent starting material for creating monomers for polymerization. The bromo substituent provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling), which are fundamental methods for synthesizing conjugated polymers and oligomers. The presence of the strong electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the resulting materials.

The related compound, 2-bromo-5-nitrothiophene (B82342), is known to be a participant in the synthesis of oligothiophene precursors. sigmaaldrich.com Similarly, 2-aminothiophenes, which can be derived from the title compound, are used in preparing polythiophene-ferrocene hybrids and other functional materials. nih.gov By polymerizing monomers derived from this compound, it is possible to create polymers with low bandgaps, a desirable property for applications in organic solar cells and near-infrared (NIR) sensors.

A chromophore is a part of a molecule responsible for its color, and the electronic structure of this compound makes it an interesting scaffold for designing new dyes. The strong electron-withdrawing nature of the nitro and cyano groups, combined with the conjugated thiophene ring, creates a system with significant intramolecular charge-transfer characteristics. This is a key feature in the design of solvatochromic dyes, where the color changes depending on the polarity of the solvent, and in the development of materials for nonlinear optics.

Research has shown that 2-bromo-5-nitrothiophene can be used to generate (porphinato)zinc(II)-based chromophores. sigmaaldrich.com This highlights the utility of such substituted thiophenes in the synthesis of larger, photoactive systems. By reacting this compound with various aromatic or heterocyclic amines (following reduction of the nitro group), a wide range of donor-acceptor type chromophores could be synthesized with tunable optical properties.

Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The functional groups on this compound are well-suited to participate in these interactions, making the molecule a candidate for designing self-assembling systems and sensors.

The key interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as nitrogen or oxygen atoms in adjacent molecules.

Hydrogen Bonding: While the parent molecule lacks hydrogen bond donors, its derivatives (e.g., after reduction of the nitro group to an amino group) would be capable of forming strong hydrogen bonds.

Dipole-Dipole and π-π Stacking: The highly polarized nature of the molecule due to the nitro and cyano groups, along with the aromatic thiophene ring, promotes dipole-dipole interactions and π-π stacking, which are crucial for organizing molecules in the solid state.

Crystal structure analyses of related nitro-substituted thiophenes have revealed the importance of these weak interactions in directing the assembly of molecules in the crystal lattice. For example, in 2-iodo-5-nitrothiophene, weak iodine-oxygen interactions link molecules into chains. researchgate.net The biological activity of some nitrothiophenes is also thought to involve non-covalent complex formation. researchgate.net This capacity for directed, non-covalent interactions is the foundation of molecular recognition, where a host molecule selectively binds to a specific guest molecule. The defined arrangement of functional groups on the this compound scaffold makes it a promising platform for the rational design of novel host systems in supramolecular chemistry.

Self-Assembly of Thiophene-Based Units

There is currently no available research data in the public domain that specifically describes the self-assembly of this compound or its direct derivatives.

Host-Guest Interactions and Molecular Trapping

There is currently no available research data in the public domain that specifically details the use of this compound in host-guest interactions or molecular trapping studies.

Mechanistic Investigations of Biological Interactions with 2 Bromo 5 Nitrothiophene 3 Carbonitrile Derivatives

Molecular Basis of Enzyme Modulation and Inhibition Mechanisms

The potential for 2-bromo-5-nitrothiophene-3-carbonitrile derivatives to act as enzyme inhibitors is a key area of research. The electrophilic nature of the nitrothiophene ring suggests a propensity for interaction with nucleophilic residues within enzyme active sites.

In Vitro Enzyme Assay Methodologies for Target Identification

Currently, specific in vitro enzyme assay data for this compound is not publicly available. However, the methodologies for identifying enzyme targets for such a compound would typically involve screening against a panel of purified enzymes relevant to a particular disease area. Standard assays would measure the rate of an enzymatic reaction in the presence and absence of the test compound.

For instance, to assess the potential anticancer activity of a this compound derivative, researchers might employ assays for key enzymes in cancer progression, such as kinases, proteases, or metabolic enzymes. A hypothetical screening panel is presented in Table 1.

Table 1: Hypothetical In Vitro Enzyme Assay Panel for Target Identification

| Enzyme Target | Assay Principle | Endpoint Measured |

| Caspase-3 | Fluorogenic substrate cleavage | Increase in fluorescence |

| Thymidylate Synthase | dUMP to dTMP conversion | Spectrophotometric change |

| DNA Gyrase | DNA supercoiling activity | Gel electrophoresis mobility shift |

| Dihydrofolate Reductase | NADPH-dependent reduction of dihydrofolate | Decrease in NADPH absorbance |

Mechanistic Insights into Enzyme-Ligand Interactions

While direct experimental evidence is lacking for this compound, molecular docking studies on structurally related 5-nitrothiophene derivatives offer predictive insights into potential enzyme-ligand interactions. For example, studies on other 5-nitrothiophene derivatives have explored their interaction with enzymes like caspase-3. nih.gov These computational models suggest that the nitro group and the thiophene (B33073) ring can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site.

A molecular docking study of a related 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative with caspase-3 revealed potential binding modes. nih.gov It is hypothesized that the nitro group may interact with key amino acid residues, leading to the stabilization of the ligand-enzyme complex and subsequent inhibition of enzyme activity. nih.gov The binding energy and interacting residues for such a hypothetical interaction are detailed in Table 2.

Table 2: Hypothetical Molecular Docking Results of a this compound Derivative with Caspase-3

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Arg-179, Gly-122, Ser-120 |

| Type of Interactions | Hydrogen bonding, pi-pi stacking |

Exploration of Receptor Binding and Ligand-Target Interactions at a Molecular Level

The ability of small molecules to bind to specific receptors is fundamental to their pharmacological action. Investigating these interactions for this compound derivatives is crucial to understanding their potential therapeutic effects.

Competitive Binding Studies on Recombinant Receptors

Specific competitive binding data for this compound are not available in the current literature. This type of study would involve the use of recombinant receptors expressed in cell lines and a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The assay would measure the ability of the this compound derivative to displace the labeled ligand, thereby determining its binding affinity (Ki).

Biophysical Techniques for Assessing Binding Affinity (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing ligand-target interactions in real-time. These methods provide quantitative data on binding affinity (KD), kinetics (kon and koff rates), and thermodynamics (ΔH and ΔS).

At present, there are no published SPR or ITC studies for this compound. Such studies would be invaluable in confirming direct binding to a purified target protein and elucidating the thermodynamic drivers of the interaction. A hypothetical dataset from an SPR experiment is shown in Table 3.

Table 3: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of a this compound Derivative with a Target Protein

| Parameter | Value |

| Association Rate Constant (ka) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate Constant (kd) (s⁻¹) | 3.0 x 10⁻⁴ |

| Equilibrium Dissociation Constant (KD) (nM) | 2.0 |

Investigation of Cellular Pathway Perturbations and Molecular Crosstalk

Further research is needed to determine if this compound similarly perturbs cellular signaling pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing would be instrumental in identifying changes in protein expression and gene regulation following cellular exposure to the compound.

Analysis of Downstream Signaling Events (excluding organismal outcomes)

While specific downstream signaling pathways for this compound are not extensively detailed in the available literature, the broader class of nitrothiophenes has been studied for its biological effects, which are often linked to the electron-withdrawing nature of the nitro group. The biological activity of these compounds can be attributed to their ability to induce oxidative stress within cells. The nitro group can be enzymatically reduced to form nitro radical anions, which can then react with molecular oxygen to generate superoxide (B77818) radicals and other reactive oxygen species (ROS). This increase in intracellular ROS can trigger a cascade of downstream signaling events.

Key signaling pathways that are typically modulated by oxidative stress include:

MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including ERK, JNK, and p38, are sensitive to cellular redox status and can be activated by ROS. Activation of these pathways can lead to a variety of cellular responses, though a direct link to this compound is yet to be firmly established.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a critical regulator of the inflammatory response and is known to be activated by oxidative stress.

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is the primary regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.

Further research is necessary to elucidate the specific signaling cascades directly affected by this compound.

Gene Expression Profiling at the Molecular Level (excluding therapeutic outcomes)

Specific gene expression profiling studies on this compound are not prominently available in the current body of scientific literature. However, based on the mechanisms of related nitroaromatic compounds, it is plausible to hypothesize the types of genes whose expression might be altered upon cellular exposure.

Given the potential for inducing oxidative stress, one would anticipate changes in the expression of genes involved in the cellular antioxidant defense system. A hypothetical gene expression profile following treatment with a this compound derivative might include the upregulation of genes encoding for enzymes such as:

Heme oxygenase-1 (HMOX1)

NAD(P)H quinone dehydrogenase 1 (NQO1)

Glutamate-cysteine ligase (GCL)

Superoxide dismutase (SOD)

Catalase (CAT)

Conversely, genes involved in pro-inflammatory responses could also be modulated. The table below presents a hypothetical representation of gene expression changes.

| Gene | Function | Predicted Change in Expression |

| HMOX1 | Antioxidant | Upregulated |

| NQO1 | Detoxification | Upregulated |

| GCL | Glutathione synthesis | Upregulated |

| TNF-α | Pro-inflammatory cytokine | Modulated |

| IL-6 | Pro-inflammatory cytokine | Modulated |

This table is a hypothetical representation and is not based on experimental data for this compound.

Comprehensive transcriptomic studies, such as microarray analysis or RNA sequencing, would be required to generate a precise and validated gene expression profile for this specific compound.

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, these studies involve the synthesis of various analogues and correlating their structural modifications with changes in their molecular interactions.

Synthesis of Analogues for SAR Profiling

The synthesis of analogues of this compound allows for a systematic investigation of the contribution of each part of the molecule to its biological activity. The thiophene ring serves as a scaffold that can be modified at several positions. Key synthetic strategies for generating analogues include:

Modification of the C2-substituent: The bromo group at the C2 position is a key feature. Analogues can be synthesized by replacing the bromine with other halogens (e.g., chlorine, fluorine) or with other functional groups such as alkyl, aryl, or alkoxy groups. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, after conversion of the bromo-substituent to a more reactive intermediate if necessary.

Modification of the C5-substituent: The nitro group at the C5 position is crucial for the electron-withdrawing character of the molecule. Analogues with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) can be synthesized to probe the importance of electronic effects.

Modification of the C3-substituent: The carbonitrile group at the C3 position also contributes to the electronic properties and can be a site for modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, to explore the impact of this functional group on activity.

The following table outlines potential synthetic routes for analogue generation.

| Starting Material | Reagent/Condition | Product (Analogue) |

| This compound | Arylboronic acid, Pd catalyst | 2-Aryl-5-nitrothiophene-3-carbonitrile |

| This compound | Sodium azide, then reduction | 2-Amino-5-nitrothiophene-3-carbonitrile |

| 2-Bromo-3-carbonitrile-thiophene | Nitrating agent | This compound |

Correlation of Structural Features with Molecular Interaction Modes

The correlation of structural features with molecular interaction modes is the cornerstone of SAR analysis. For nitrothiophene derivatives, several structural aspects are known to influence their biological activity.

Electronic Effects: The presence of the nitro group makes the thiophene ring electron-deficient, which is often a prerequisite for the biological activity of nitroaromatic compounds. Studies on related nitrothiophenes have shown that the potency of their effects can be correlated with their reduction potential.

Steric Factors: The size and shape of the substituents on the thiophene ring can influence how the molecule fits into the active site of a target enzyme or receptor. For instance, bulky substituents at the C2 position might enhance or diminish activity depending on the topology of the binding pocket.

A quantitative structure-activity relationship (QSAR) study on a series of biologically active 2-nitrothiophenes revealed a correlation between their experimental activity and calculated properties such as HOMO energies and total atomic charges. nih.gov It was also noted that the presence of an additional nitro group at the 3-position had a significant effect on activity. nih.gov While this study did not specifically include this compound, its findings underscore the importance of the electronic properties of the thiophene ring system.

The table below summarizes the expected impact of structural modifications on the molecular interactions of this compound derivatives.

| Structural Modification | Expected Impact on Molecular Properties | Potential Consequence for Biological Interaction |

| Replacement of C2-Bromo with a larger group | Increased steric hindrance | Altered binding affinity to target protein |

| Replacement of C5-Nitro with an electron-donating group | Decreased electron deficiency of the thiophene ring | Reduced ability to undergo bioreductive activation |

| Hydrolysis of C3-Carbonitrile to a carboxylic acid | Increased polarity and hydrogen bonding capability | Altered solubility and potential for new interactions with target |

Further computational modeling and experimental validation are essential to build a comprehensive SAR profile for this class of compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-Bromo-5-nitrothiophene-3-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single singlet for the lone aromatic proton on the thiophene (B33073) ring (H-4). The chemical shift of this proton would be significantly influenced by the anisotropic effects of the adjacent cyano group and the electron-withdrawing nitro group. Based on data from related compounds like 2-amino-5-nitro-3-cyanothiophene, where the H-4 proton appears at δ 7.80 ppm, the H-4 proton in this compound is anticipated to be in a similar downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the carbon of the nitrile group. The chemical shifts would be influenced by the attached functional groups. The carbon attached to the bromine (C-2) and the carbon attached to the nitro group (C-5) are expected to be significantly deshielded. The nitrile carbon (C≡N) will appear in its characteristic region.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, though less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the nitro and cyano groups. The nitro group nitrogen would exhibit a chemical shift typical for nitro compounds, while the nitrile nitrogen would appear in a different region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): In this case, with only a single proton, a COSY spectrum would not provide additional connectivity information.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the H-4 proton signal with the signal of the carbon to which it is directly attached (C-4), confirming the assignment of the C-4 chemical shift.

A summary of predicted NMR data is presented in the table below.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-4 | ~ 7.8 - 8.5 | Singlet |

| ¹³C | C-2 | Downfield | Singlet |

| ¹³C | C-3 | - | Singlet |

| ¹³C | C-4 | - | Singlet |

| ¹³C | C-5 | Downfield | Singlet |

| ¹³C | C≡N | ~ 115 - 125 | Singlet |

Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for identifying and characterizing different polymorphic forms of a compound, which may exhibit distinct physical properties.

For this compound, ¹³C and ¹⁵N ssNMR could be employed to probe the local environment of the carbon and nitrogen atoms in the crystal lattice. Differences in the chemical shifts and line widths between different solid forms would indicate the presence of polymorphism. Furthermore, advanced ssNMR techniques could provide information on intermolecular interactions and packing arrangements within the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₅HBrN₂O₂S, with a calculated monoisotopic mass of approximately 232.89 g/mol . HRMS would be able to confirm this elemental composition with a high degree of confidence.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the parent molecule. The analysis of the resulting fragment ions provides a "fingerprint" that can be used to confirm the structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of the nitro group (NO₂): This is a common fragmentation for nitroaromatic compounds.

Loss of the bromine atom (Br): Cleavage of the C-Br bond.

Loss of the cyano group (CN):

Fragmentation of the thiophene ring: This can lead to a variety of smaller charged fragments.

The relative abundance of these fragments would provide further evidence for the proposed structure.